Home > Products > Screening Compounds P106629 > methyl 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylate
methyl 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylate - 158941-06-1

methyl 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylate

Catalog Number: EVT-2907518
CAS Number: 158941-06-1
Molecular Formula: C17H11Cl3N2O2
Molecular Weight: 381.64
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Methyl 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylate is a key intermediate in the synthesis of Rimonabant [ [] , [] ]. Rimonabant is a selective cannabinoid receptor type 1 (CB1) antagonist that has been studied for its potential therapeutic applications in obesity, metabolic disorders, and other conditions [ [] , [] , [] , [] , [] ]. This document focuses on the scientific research applications of the compound itself, excluding information related to drug use, dosage, or side effects.

Synthesis Analysis

Methyl 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylate can be synthesized through a multi-step process involving the following key steps [ [] , [] ]:

Molecular Structure Analysis

The molecular structure of methyl 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylate has been characterized using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry (MS) [ [] , [] ].

Crystallographic studies provide detailed insights into bond lengths, bond angles, and dihedral angles within the molecule, offering valuable information about its three-dimensional conformation [ [] , [] ].

Chemical Reactions Analysis

Methyl 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylate is primarily used as a synthetic intermediate. The key chemical transformation it undergoes is the hydrolysis of the methyl ester to the corresponding carboxylic acid, which is a crucial step in the synthesis of Rimonabant [ [] , [] , [] ].

Applications

The primary scientific research application of methyl 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylate is as a key intermediate in the synthesis of Rimonabant [ [] , [] ].

N-(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A)

    Compound Description: SR141716A is a potent and selective antagonist for the CB1 cannabinoid receptor [, ]. It is known for its inverse agonism, competitively antagonizing the effects of cannabinoid agonists and producing opposite effects when applied alone in certain neurons []. Studies have shown its potential therapeutic benefits in reducing ethanol or sucrose consumption, food intake, and body weight in rodents [, ].

    Relevance: SR141716A shares a nearly identical core structure with methyl 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylate. The only structural difference lies in the substitution at the 3-position of the pyrazole ring. While the target compound possesses a methyl ester group, SR141716A features a piperidine-1-carboxamide moiety. This difference in the 3-position substituent significantly impacts the pharmacological properties, leading to the distinct antagonistic activity of SR141716A compared to the target compound. This close structural relationship has made SR141716A a crucial compound for understanding the structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists [].

5-(4-Chlorophenyl)-3-[(E)-2-cyclohexylethenyl]-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole (VCHSR)

    Compound Description: VCHSR is an analog of SR141716A designed to investigate the role of hydrogen bonding at the C3 position of the pyrazole ring in the binding affinity and inverse agonism of SR141716A []. Unlike SR141716A, VCHSR lacks hydrogen bonding potential at the C3 substituent, which leads to a significant difference in its interaction with the CB1 receptor. Studies revealed that VCHSR acts as a neutral antagonist at the CB1 receptor, unlike the inverse agonism observed with SR141716A [].

5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide

    Compound Description: This compound is a structural analog of SR141716A, designed to investigate the structure-activity relationship of pyrazole derivatives as cannabinoid receptor antagonists []. The compound replaces the piperidinyl group in SR141716A with a 3-pyridylmethyl group at the carboxamide moiety.

5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid

    Compound Description: This compound serves as a crucial intermediate in the synthesis of SR141716A and other related pyrazole derivatives [, ]. It is the direct precursor to SR141716A, obtained by converting the carboxylic acid group to the corresponding piperidine-1-carboxamide.

1-(2,4-Dichlorophenyl)-N-(piperidin-1-yl)-4-((pyrrolidine-1-sulfonamido)methyl)-5-(5-((4-(trifluoromethyl)phenyl)ethynyl)thiophene-2-yl)-1H-pyrazole-3-carboxamide (Compound 4)

    Compound Description: Compound 4 is a peripherally restricted CB1R antagonist discovered through bioisosteric replacement of the pyrazole 5-aryl moiety in SR141716A []. This compound exhibits potent CB1R activity and a high tPSA value, indicating a low probability of crossing the blood-brain barrier. Compound 4 demonstrates significant weight-loss efficacy in diet-induced obese mice and possesses a clean off-target profile.

Properties

CAS Number

158941-06-1

Product Name

methyl 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylate

IUPAC Name

methyl 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)pyrazole-3-carboxylate

Molecular Formula

C17H11Cl3N2O2

Molecular Weight

381.64

InChI

InChI=1S/C17H11Cl3N2O2/c1-24-17(23)14-9-16(10-2-4-11(18)5-3-10)22(21-14)15-7-6-12(19)8-13(15)20/h2-9H,1H3

InChI Key

RELBDUPFJSBHPR-UHFFFAOYSA-N

SMILES

COC(=O)C1=NN(C(=C1)C2=CC=C(C=C2)Cl)C3=C(C=C(C=C3)Cl)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.